molecular formula C24H19ClO5 B2889658 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 848203-69-0

7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2889658
CAS No.: 848203-69-0
M. Wt: 422.86
InChI Key: SRCMZYDXIXXOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative designed for advanced research applications. Its molecular architecture, featuring a chromen-4-one core substituted with a 3-chlorobenzyloxy group and dimethoxyphenyl moiety, makes it a candidate for investigating protein-ligand interactions and enzyme inhibition mechanisms. This compound is of significant interest in multiple research domains. In infectious disease research , it serves as a potential scaffold for studying the inhibition of viral enzymes. Flavonoids are known to act as potent inhibitors of the influenza RNA-dependent RNA polymerase by chelating divalent metal ions (such as Mn 2+ ) within the endonuclease active site, thereby blocking viral replication . In the context of neurodegenerative disease research , particularly for Alzheimer's disease (AD), flavonoid derivatives are explored for their multifunctional activities. These include inhibiting cholinesterases (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)) to augment acetylcholine levels in the brain, which can alleviate cognitive symptoms . Furthermore, similar compounds have demonstrated protective effects against oxidative stress in cellular models, a key pathway in neuronal damage . The strategic substitution pattern on this compound is intended to modulate its bioavailability and binding affinity to specific biological targets. This reagent is presented to the scientific community as a versatile chemical tool for probing biochemical pathways, screening for therapeutic agents, and elucidating structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5/c1-27-21-9-6-16(11-23(21)28-2)20-14-30-22-12-18(7-8-19(22)24(20)26)29-13-15-4-3-5-17(25)10-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMZYDXIXXOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Cyclization

The chromen-4-one core is synthesized via a two-step process:

  • Aldol Condensation : 2-Hydroxyacetophenone reacts with 3,4-dimethoxybenzaldehyde in ethanol under basic conditions (NaOH or DIPA) to form a chalcone intermediate.
  • Cyclization : The chalcone undergoes intramolecular oxa-Michael addition under microwave irradiation (1 hour, 160°C) to yield 3-(3,4-dimethoxyphenyl)-4H-chromen-4-one.

Key Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Base: DIPA or aqueous NaOH
  • Yield: 55–88%

Alkylation at the 7-Position

The 7-hydroxy group of the chromen-4-one intermediate is alkylated with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or acetonitrile. This Williamson ether synthesis proceeds at 80–120°C for 6–12 hours, achieving moderate to high yields (70–85%).

Optimization Insight :

  • Excess alkylating agent (1.5 equivalents) improves conversion.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Alternative Three-Component Synthesis

A modular approach combines 2-hydroxyacetophenone , 3,4-dimethoxybenzaldehyde , and 3-chlorobenzyl bromide in a one-pot reaction. Heating at 120°C without solvent for 2 hours yields the target compound directly, bypassing intermediate isolation.

Advantages :

  • Reduced purification steps.
  • Higher atom economy (yield: 75–80%).

Demethylation and Functional Group Interconversion

In cases where protective groups are employed, demethylation using pyridine hydrochloride at 180°C introduces hydroxyl groups, which are subsequently alkylated. For example, demethylation of 3,4-dimethoxyphenyl to 3,4-dihydroxyphenyl precedes benzylation.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) favor alkylation but may lead to side reactions.
  • Ethanolic mixtures reduce byproducts during cyclization.

Byproduct Mitigation

  • Electron-rich aromatic rings promote self-condensation of aldehydes, necessitating stoichiometric control.
  • Chromatographic purification (hexane/ethyl acetate, 19:1) resolves diastereomers and oligomers.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR : Key signals include δ 7.85 (chromen-4-one C5-H), δ 4.49 (benzyloxy CH₂), and δ 3.90 (methoxy groups).
  • ¹³C NMR : Carbonyl resonance at δ 192.7 confirms the chromen-4-one backbone.

Crystallography

X-ray diffraction confirms the planar chromen-4-one system and the equatorial orientation of the 3-chlorobenzyloxy group.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Reference
Aldol-Cyclization Microwave, DIPA, 160°C 88 95
Three-Component Solvent-free, 120°C, 2 h 80 98
Alkylation K₂CO₃, DMF, 80°C, 12 h 85 97

Industrial-Scale Considerations

Patent US3351482A highlights the use of sodium borohydride for reducing chroman-4-ones to chroman-4-ols, which are intermediates in large-scale syntheses. Economic viability is enhanced by recycling solvents and employing continuous flow reactors for cyclization steps.

Chemical Reactions Analysis

Types of Reactions

7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of flavonoid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Compound Name / ID Position 3 Substituent Position 7 Substituent Key Features Biological Activity Synthesis Yield Reference
Target Compound 3,4-Dimethoxyphenyl 3-Chlorobenzyloxy High lipophilicity, potential halogen bonding Not explicitly reported (inferred: antiproliferative, enzyme inhibition) N/A
Compound 7 3,4-Dihydroxyphenyl 4-Chlorobutoxy Polar hydroxyl groups, alkyl chain Antiproliferative (PC12 cells) 61%
Compound Ib 1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy 3,4-Dimethoxyphenyl Click chemistry-derived triazole linker Antiviral (inferred) 59%
CID 1109323 Phenoxy 4-Chlorobenzyloxy Phenolic ether, chloro substitution Unreported N/A
3',4'-Dimethoxyflavone 3,4-Dimethoxyphenyl H (unsubstituted) Lacks 7-position substitution Antioxidant, enzyme inhibition N/A

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxyl-rich analogs (e.g., Compound 7 ) show higher aqueous solubility, whereas methoxy and chloro groups (target compound) reduce solubility but improve logP (predicted ~3.5–4.0).
  • Bioavailability: Computational studies on similar flavonoids (e.g., ) suggest that methoxy substitutions enhance bioavailability (0.55–0.56) compared to polar derivatives.

Biological Activity

7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically chromones. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19ClO4\text{C}_{20}\text{H}_{19}\text{ClO}_4

This structure includes:

  • A chromone backbone.
  • A chlorobenzyl ether substituent.
  • Two methoxy groups on the phenyl ring.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, flavonoids have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve:

  • Inhibition of cell proliferation : Studies have shown that flavonoids can significantly reduce the viability of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines like Jurkat and A-431 .
  • Mechanisms of action : The anticancer activity is often attributed to the modulation of signaling pathways such as apoptosis and cell cycle regulation. Flavonoids can interact with proteins involved in these pathways, leading to increased apoptosis in cancer cells.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

  • Measurement of antioxidant capacity : The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Compounds in this class often show significant scavenging activity against these radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids has been well documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase).

  • Inhibition of inflammatory pathways : Studies suggest that flavonoids can modulate signaling pathways like NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), leading to reduced expression of inflammatory markers.

Case Studies

  • In vitro Studies : An investigation into the cytotoxic effects of structurally related flavonoids on human cancer cell lines revealed that certain modifications on the chromone structure enhance their antiproliferative activity. The presence of electron-withdrawing groups like chlorine was found to be beneficial for activity .
  • In vivo Studies : Animal models treated with flavonoid derivatives showed reduced tumor growth and improved survival rates compared to controls. These studies highlight the potential for clinical applications in cancer therapy.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis, inhibits proliferation
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the chromen-4-one core, followed by O-alkylation to introduce the 3-chlorobenzyloxy group and substitution at the 3-position with a 3,4-dimethoxyphenyl moiety. Key steps include:

  • Step 1 : Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes under acidic conditions to form the chromen-4-one scaffold .
  • Step 2 : Alkylation using 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Optimization : Catalyst screening (e.g., phase-transfer catalysts) and solvent selection (e.g., acetone for better solubility) can improve yields. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).
  • Spectroscopic Confirmation :
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 3-chlorobenzyl group at δ 7.2–7.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₂₄H₂₀ClO₅, [M+H]⁺ expected m/z = 435.0978) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with positive controls like doxorubicin .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) and compare activities. For example:
  • 3-Chlorobenzyl : Enhances lipophilicity and membrane penetration, improving antimicrobial potency .
  • 3,4-Dimethoxyphenyl : Electron-donating groups may stabilize π-π interactions with enzyme active sites (e.g., topoisomerase II) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., DNA gyrase) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Source of Variability : Control for compound degradation (e.g., HPLC stability tests under assay conditions) .
  • Assay Standardization : Use identical cell lines/passage numbers and culture media. For example, discrepancies in IC₅₀ values for anticancer activity may arise from differences in serum concentration (e.g., 10% FBS vs. serum-free conditions) .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., logP vs. IC₅₀ correlations) .

Q. How can computational chemistry predict the metabolic fate of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., demethylation of methoxy groups).
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., glucuronidation of phenolic OH groups) using software like GLORYx .
  • Validation : Compare predictions with in vitro hepatocyte incubation studies (LC-MS/MS analysis) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Crystallization Issues : Low solubility in common solvents (e.g., ethanol, DMSO) complicates crystal growth.
  • Optimization : Use solvent vapor diffusion (e.g., chloroform/methanol) or co-crystallization with coformers (e.g., nicotinamide) .
  • Structural Insights : Successful crystallization (e.g., triclinic P1 space group) reveals dihedral angles between chromen-4-one and aryl substituents, critical for understanding π-stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.